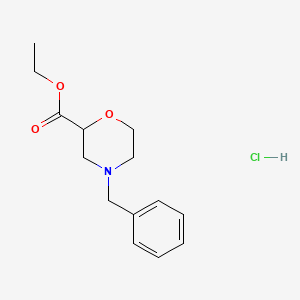

Ethyl 4-Benzyl-2-morpholinecarboxylate Hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 4-benzylmorpholine-2-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3.ClH/c1-2-17-14(16)13-11-15(8-9-18-13)10-12-6-4-3-5-7-12;/h3-7,13H,2,8-11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJZLYOLEHIUKPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CN(CCO1)CC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135782-26-2 | |

| Record name | 2-Morpholinecarboxylic acid, 4-(phenylmethyl)-, ethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=135782-26-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 4-Benzyl-2-morpholinecarboxylate Hydrochloride

Foreword: The Strategic Importance of Morpholine Scaffolds in Modern Drug Discovery

The morpholine moiety is a cornerstone in medicinal chemistry, prized for its favorable physicochemical properties, including metabolic stability and aqueous solubility. Its incorporation into molecular architectures often imparts improved pharmacokinetic profiles to drug candidates. Ethyl 4-Benzyl-2-morpholinecarboxylate Hydrochloride serves as a key building block in the synthesis of a variety of pharmacologically active compounds. This guide provides a comprehensive overview of a reliable and scalable synthetic pathway to this valuable intermediate, grounded in established chemical principles and supported by detailed experimental protocols. Our focus extends beyond a mere recitation of steps to elucidate the underlying chemical logic, thereby empowering researchers to adapt and optimize these methods for their specific applications.

I. A Convergent Synthetic Strategy: Pathway Overview

The synthesis of this compound is most effectively approached through a multi-step sequence commencing with readily available starting materials. The chosen pathway emphasizes operational simplicity, high yields, and the formation of a crystalline final product, facilitating purification.

The overall transformation can be dissected into three principal stages:

-

Formation of the Morpholine Ring: Construction of the key heterocyclic scaffold via the synthesis of the nitrile intermediate, 4-benzyl-morpholine-2-carbonitrile.

-

Esterification: Conversion of the nitrile group to the corresponding ethyl ester, yielding Ethyl 4-Benzyl-2-morpholinecarboxylate.

-

Salt Formation: Protonation of the basic morpholine nitrogen to afford the stable and crystalline hydrochloride salt.

This strategic approach is visualized in the workflow diagram below:

Caption: Overall synthetic workflow for this compound.

II. Detailed Experimental Protocols and Mechanistic Insights

Step 1: Synthesis of 4-Benzyl-morpholine-2-carbonitrile

The initial and crucial step involves the construction of the N-benzylated morpholine ring bearing a nitrile functionality at the 2-position. This is achieved through a tandem Michael addition and intramolecular cyclization reaction between N-benzylethanolamine and 2-chloroacrylonitrile.

Reaction Mechanism: The reaction is initiated by the nucleophilic attack of the secondary amine of N-benzylethanolamine onto the electron-deficient β-carbon of 2-chloroacrylonitrile (a Michael addition). The subsequent intramolecular cyclization is facilitated by a base, which promotes the nucleophilic attack of the hydroxyl group onto the carbon bearing the chlorine atom, displacing the chloride and forming the morpholine ring.

Caption: Key mechanistic steps in the formation of the morpholine ring.

Experimental Protocol:

-

To a stirred solution of N-benzylethanolamine (1 equivalent) in a suitable aprotic solvent such as toluene, add 2-chloroacrylonitrile (1.05 equivalents) dropwise at room temperature under an inert atmosphere.

-

Stir the reaction mixture at room temperature for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Cool the reaction mixture to 0-5 °C and add a strong base, such as potassium tert-butoxide (1.1 equivalents), portion-wise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for an additional 2-4 hours.

-

Quench the reaction by the slow addition of water. Separate the organic layer, and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 4-benzyl-morpholine-2-carbonitrile, which can be used in the next step without further purification or purified by column chromatography on silica gel.

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| N-Benzylethanolamine | 151.21 | 15.12 g | 0.10 |

| 2-Chloroacrylonitrile | 87.51 | 9.19 g | 0.105 |

| Potassium tert-butoxide | 112.21 | 12.34 g | 0.11 |

| Toluene | - | 200 mL | - |

Table 1: Representative quantities of reagents for the synthesis of 4-benzyl-morpholine-2-carbonitrile.

Step 2: Synthesis of Ethyl 4-Benzyl-2-morpholinecarboxylate

This step involves the conversion of the nitrile functionality of the intermediate into an ethyl ester. This is typically achieved through acid-catalyzed hydrolysis of the nitrile to a carboxylic acid, followed by in-situ esterification with ethanol.

Causality of Experimental Choices: The use of a strong acid like sulfuric acid serves a dual purpose: it protonates the nitrile nitrogen, rendering the carbon more susceptible to nucleophilic attack by water (for hydrolysis) and ethanol (for esterification). Using ethanol as the solvent drives the equilibrium towards the formation of the ethyl ester. The elevated temperature accelerates both the hydrolysis and esterification reactions.

Experimental Protocol:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 4-benzyl-morpholine-2-carbonitrile (1 equivalent) in an excess of absolute ethanol.

-

Carefully and slowly add concentrated sulfuric acid (2.5-3.0 equivalents) to the stirred solution. The addition is exothermic, and the temperature should be controlled.

-

Heat the reaction mixture to reflux and maintain for 48-72 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and reduce the volume of the solvent by approximately half using a rotary evaporator.

-

Carefully neutralize the acidic solution by the portion-wise addition of a saturated aqueous solution of potassium carbonate until the pH is approximately 8-9. Be cautious of frothing.

-

Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or ethyl acetate (3 x 100 mL).

-

Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude Ethyl 4-Benzyl-2-morpholinecarboxylate as an oil.[1] Further purification can be achieved by vacuum distillation or column chromatography.

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-Benzyl-morpholine-2-carbonitrile | 202.26 | 20.23 g | 0.10 |

| Ethanol | 46.07 | 200 mL | Excess |

| Concentrated Sulfuric Acid | 98.08 | 24.5 g (13.3 mL) | 0.25 |

Table 2: Representative quantities of reagents for the synthesis of Ethyl 4-Benzyl-2-morpholinecarboxylate.

Step 3: Formation of this compound

The final step involves the conversion of the free base into its hydrochloride salt. This is a standard procedure for amines, which enhances stability and often induces crystallization, simplifying purification and handling.

Trustworthiness of the Protocol: The formation of a salt with a strong acid like HCl is a robust and reliable method to obtain a stable, solid form of an amine. The use of a non-polar solvent in which the hydrochloride salt is insoluble ensures high recovery of the product.

Experimental Protocol:

-

Dissolve the crude or purified Ethyl 4-Benzyl-2-morpholinecarboxylate (1 equivalent) in a minimal amount of a dry, non-polar solvent such as diethyl ether or ethyl acetate.

-

Cool the solution in an ice bath.

-

Slowly add a solution of hydrogen chloride in a suitable solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring until precipitation is complete. Alternatively, dry HCl gas can be bubbled through the solution.

-

Stir the resulting suspension in the cold for 30-60 minutes to ensure complete precipitation.

-

Collect the solid precipitate by vacuum filtration.

-

Wash the filter cake with a small amount of cold, dry diethyl ether to remove any unreacted starting material or impurities.

-

Dry the resulting white solid under vacuum to obtain this compound. Recrystallization from a suitable solvent system (e.g., ethanol/diethyl ether) can be performed if further purification is required.[2]

| Reagent/Solvent | Concentration | Quantity |

| Ethyl 4-Benzyl-2-morpholinecarboxylate | - | 24.9 g (0.1 mol) |

| Diethyl Ether (dry) | - | 250 mL |

| 2M HCl in Diethyl Ether | 2 M | ~55 mL (0.11 mol) |

Table 3: Representative quantities for the hydrochloride salt formation.

III. Characterization of the Final Product

Thorough analytical characterization is paramount to confirm the identity, purity, and structure of the synthesized this compound.

-

Appearance: White to off-white crystalline solid.

-

Melting Point: A sharp melting point is indicative of high purity. The reported melting point for related benzylmorpholine hydrochloride derivatives is in the range of 240-245 °C.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum should show characteristic signals for the ethyl ester protons (a triplet and a quartet), the benzyl group protons (aromatic signals and a singlet for the benzylic CH₂), and the morpholine ring protons (a series of multiplets).

-

¹³C NMR: The carbon NMR spectrum will confirm the presence of the carbonyl carbon of the ester, the carbons of the aromatic ring, the benzylic carbon, the carbons of the ethyl group, and the carbons of the morpholine ring.

-

-

Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the N-H stretch of the ammonium salt, the C=O stretch of the ester, and C-O and C-N stretching vibrations.

-

Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the free base cation.

IV. Safety and Handling Considerations

It is imperative that all experimental work is conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, is worn at all times.

-

N-Benzylethanolamine: May cause skin and eye irritation. Handle with care.

-

2-Chloroacrylonitrile: Highly flammable and toxic. It is a lachrymator and may cause severe skin and eye irritation.[3] Handle with extreme caution in a well-ventilated fume hood.

-

Concentrated Sulfuric Acid: Highly corrosive. Causes severe burns upon contact with skin and eyes. Handle with extreme care and add slowly to solutions to dissipate the heat of dilution.

-

Potassium tert-butoxide: Corrosive and reacts violently with water. Handle in a dry atmosphere.

-

Hydrogen Chloride (gas or solution): Highly corrosive and toxic. Causes severe respiratory and skin burns. Handle in a well-ventilated fume hood.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

V. Conclusion

The synthetic pathway detailed in this guide provides a robust and reproducible method for the preparation of this compound. By understanding the rationale behind the chosen reagents and reaction conditions, researchers are well-equipped to successfully synthesize this valuable intermediate for their drug discovery and development endeavors. The provided protocols, coupled with the necessary safety precautions, offer a solid foundation for the efficient and safe production of this key chemical building block.

VI. References

-

Google Patents. US7294623B2 - Benzyl morpholine derivatives. (2007).

Sources

Unraveling the Enigma: The Quest for the Mechanism of Action of Ethyl 4-Benzyl-2-morpholinecarboxylate Hydrochloride

A comprehensive investigation into the existing scientific literature reveals a notable absence of published research detailing the specific mechanism of action for Ethyl 4-Benzyl-2-morpholinecarboxylate Hydrochloride. While this compound is available from chemical suppliers and is indexed in chemical databases, there is currently no publicly accessible data from biological or pharmacological studies to definitively characterize its molecular targets or cellular effects.

This technical guide addresses this critical information gap. For researchers, scientists, and drug development professionals investigating this molecule, the current landscape necessitates a foundational approach. The absence of established data means that any investigation into its mechanism of action will be entering uncharted territory. This guide, therefore, will not present a known mechanism but will instead provide a framework for its potential discovery, drawing upon the broader context of the morpholine scaffold in medicinal chemistry and outlining a logical progression of experimental inquiry.

The Morpholine Scaffold: A Privileged Structure in Drug Discovery

The morpholine ring, a six-membered heterocycle containing both an oxygen and a nitrogen atom, is a well-established "privileged scaffold" in medicinal chemistry. Its prevalence in approved drugs and clinical candidates stems from its favorable physicochemical properties. The morpholine moiety can improve aqueous solubility, metabolic stability, and oral bioavailability of a parent molecule. Furthermore, its ability to engage in hydrogen bonding and act as a rigid structural linker allows for precise orientation of pharmacophoric elements to interact with biological targets.

Derivatives of the morpholine scaffold have demonstrated a vast array of biological activities, highlighting the chemical space that this compound occupies. This diversity, however, underscores the futility of predicting a specific mechanism based on the scaffold alone. The precise arrangement of substituents dictates the ultimate biological effect.

Table 1: Diverse Bioactivities of Morpholine-Containing Compounds

| Therapeutic Area | Example Compound Class | General Mechanism of Action |

| Oncology | PI3K Inhibitors (e.g., GDC-0941) | Inhibition of the phosphatidylinositol 3-kinase (PI3K) signaling pathway, crucial for cell growth and survival. |

| Antidepressants | Norepinephrine Reuptake Inhibitors | Blockade of the norepinephrine transporter (NET), increasing synaptic concentrations of norepinephrine. |

| Antifungals | Azole Antifungals (e.g., Amorolfine) | Inhibition of sterol biosynthesis in fungal cell membranes. |

| Antibacterials | Oxazolidinones (e.g., Linezolid) | Inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit. |

Devising a Strategy for Mechanistic Elucidation

Given the lack of data, a systematic approach is required to determine the mechanism of action of this compound. The following experimental workflow represents a logical and scientifically rigorous path forward.

Figure 1: A proposed experimental workflow for elucidating the mechanism of action.

Phase 1: Initial Screening and Target Identification

The primary objective of this phase is to generate initial hypotheses regarding the biological activity of the compound.

-

High-Throughput Screening (HTS): This can be approached in two ways:

-

Phenotypic Screening: The compound is tested across a diverse range of cell lines to identify any observable effects, such as cytotoxicity, changes in cell morphology, or inhibition of cell proliferation. This approach is unbiased and can uncover novel mechanisms.

-

Target-Based Screening: The compound is screened against a panel of known biological targets, such as G-protein coupled receptors (GPCRs), kinases, ion channels, or transporters. The structural similarity to some known norepinephrine reuptake inhibitors might suggest prioritizing a screen of monoamine transporters.

-

-

Computational Modeling: In silico methods, such as molecular docking, can be used to predict potential binding partners based on the three-dimensional structure of the compound. This can help to prioritize targets for in vitro screening.

Phase 2: Target Validation and Characterization

Once a potential target or biological effect is identified, the next step is to validate and characterize this interaction.

Experimental Protocol: Radioligand Binding Assay

This protocol is a standard method for determining the affinity of a compound for a specific receptor.

-

Preparation of Cell Membranes: Prepare membranes from cells overexpressing the target receptor.

-

Incubation: Incubate the membranes with a known radiolabeled ligand that binds to the target receptor and varying concentrations of this compound.

-

Separation: Separate the bound from the unbound radioligand by rapid filtration.

-

Quantification: Measure the radioactivity of the filters to determine the amount of bound radioligand.

-

Data Analysis: Plot the percentage of radioligand binding against the concentration of the test compound to determine the inhibitory concentration (IC₅₀), which can be used to calculate the binding affinity (Ki).

Experimental Protocol: Enzyme Inhibition Assay

If the target is an enzyme, its inhibition by the compound needs to be quantified.

-

Enzyme and Substrate Preparation: Prepare a solution of the purified target enzyme and its specific substrate.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to the enzyme in the presence of varying concentrations of this compound.

-

Detection: Monitor the progress of the reaction over time by measuring the formation of the product or the depletion of the substrate.

-

Data Analysis: Determine the initial reaction rates at each inhibitor concentration and plot them to determine the IC₅₀ value and the mode of inhibition (e.g., competitive, non-competitive).

Phase 3: Pathway Analysis and In Vivo Confirmation

With a validated molecular target, the focus shifts to understanding the downstream cellular consequences of this interaction and confirming its relevance in a physiological context.

-

Signaling Pathway Analysis: Techniques such as Western blotting or reporter gene assays can be used to determine how the compound affects the signaling pathways downstream of its target.

-

Animal Models of Disease: If the identified mechanism of action is relevant to a particular disease, the compound's efficacy can be tested in appropriate animal models.

Figure 2: A logical diagram illustrating the cascade from molecular interaction to physiological effect.

Conclusion

The mechanism of action of this compound remains an open question in the scientific community. While the morpholine scaffold is associated with a wide range of biological activities, the specific pharmacological profile of this compound is yet to be determined. The path to elucidating its mechanism will require a systematic and multi-faceted experimental approach, starting with broad screening to identify a biological target, followed by rigorous validation and characterization of its interaction, and culminating in an understanding of its effects on cellular pathways and in vivo. For researchers in the field, this compound represents both a challenge and an opportunity to uncover novel biological activities and potentially develop new therapeutic agents.

References

As there is no specific literature on the mechanism of action of this compound, a conventional reference list cannot be provided. The information presented is based on established principles of drug discovery and medicinal chemistry. For further reading on the methodologies described, please consult standard pharmacology and drug discovery textbooks and journals.

An In-Depth Technical Guide on the Potential Biological Activity of Ethyl 4-Benzyl-2-morpholinecarboxylate Hydrochloride

Abstract: This technical guide provides a comprehensive overview of the chemical properties and potential biological activities of Ethyl 4-Benzyl-2-morpholinecarboxylate Hydrochloride. While direct experimental data on the biological functions of this specific compound are limited in publicly accessible literature, this document synthesizes information from structurally related morpholine derivatives to infer potential therapeutic applications and guide future research. We will explore its synthesis, physicochemical characteristics, and hypothesize its potential as a cytotoxic agent and a dual reuptake inhibitor for serotonin and norepinephrine based on the activities of analogous compounds. Furthermore, this guide presents detailed experimental protocols for researchers to investigate these potential biological activities in a laboratory setting.

Part 1: The Morpholine Scaffold in Medicinal Chemistry

The morpholine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1] This six-membered heterocyclic motif, containing both an amine and an ether functional group, is valued for its favorable physicochemical properties, including metabolic stability and aqueous solubility, which can improve the pharmacokinetic profile of a drug candidate. The nitrogen atom of the morpholine ring is basic and can be protonated at physiological pH, which can be advantageous for receptor binding and formulation. A number of morpholine derivatives have been described as analgesics and local anesthetics.[2]

Part 2: Synthesis and Physicochemical Properties of this compound

The synthesis of Ethyl 4-(phenylmethyl)-2-morpholinecarboxylate, the free base of the target compound, has been described. One method involves the reaction of 4-benzyl-morpholine-2-carbonitrile with ethanol in the presence of concentrated sulfuric acid.[3] The mixture is heated under reflux, and after workup, the product is obtained as an oil.[3] The hydrochloride salt can then be prepared by treating the free base with hydrochloric acid.

Synthesis Protocol (based on related compounds): A stirred solution of 4-benzyl-morpholine-2-carbonitrile in ethanol is treated with concentrated sulfuric acid, with the temperature rising due to the exothermic reaction.[3] The mixture is then heated under reflux for an extended period (e.g., 66 hours).[3] After cooling, the solution is concentrated, basified with an aqueous potassium carbonate solution, and the product is extracted with an organic solvent like diethyl ether.[3] The organic phase is dried and evaporated to yield the ethyl ester as an oil.[3]

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C14H19NO3 | PubChem |

| Molecular Weight | 249.31 g/mol | PubChem |

| IUPAC Name | ethyl 4-benzyl-2-morpholinecarboxylate | ECHEMI |

| CAS Number | 135072-32-1 | ECHEMI |

Part 3: Inferred Biological Activity from Structurally Related Compounds

Potential Cytotoxic Activity

Morpholine derivatives have been investigated for their anticancer properties.[4] A closely related compound, Morpholine, 4-benzyl-2-((2-ethoxybenzyl)oxy)-, hydrochloride, has been reported to exhibit cytotoxic effects against certain cancer cell lines.[4] This suggests that the N-benzylmorpholine scaffold could be a key pharmacophore for this activity. The presence of the benzyl group and the overall lipophilicity of these compounds may facilitate their entry into cancer cells, where they could interfere with critical cellular processes.

Potential as a Dual Reuptake Inhibitor of Serotonin and Norepinephrine

Certain benzyl morpholine derivatives have been identified as dual reuptake inhibitors of serotonin and norepinephrine.[5] These transporters are responsible for clearing these neurotransmitters from the synaptic cleft, and their inhibition leads to an increased concentration of serotonin and norepinephrine, which is a therapeutic strategy for treating depression and other mood disorders.[5] The core morpholine structure, substituted with a benzyl group, appears to be a key structural feature for this activity.[5]

Caption: Workflow for an in vitro cytotoxicity assay.

Serotonin and Norepinephrine Reuptake Inhibition Assay

This protocol describes a cell-based assay using HEK293 cells stably expressing the human serotonin transporter (hSERT) or norepinephrine transporter (hNET).

Step-by-Step Methodology:

-

Cell Culture: Culture hSERT-HEK293 and hNET-HEK293 cells in appropriate media.

-

Cell Seeding: Seed cells into a 96-well plate.

-

Compound Pre-incubation: Wash the cells with Krebs-Ringer-HEPES (KRH) buffer and then pre-incubate with various concentrations of this compound or a reference inhibitor (e.g., fluoxetine for SERT, desipramine for NET) for 20 minutes at 37°C.

-

Transporter Substrate Addition: Add a mixture of a radiolabeled substrate (e.g., [3H]5-HT for SERT, [3H]NE for NET) and a non-radiolabeled substrate to initiate the uptake.

-

Incubation: Incubate for a short period (e.g., 10 minutes) at 37°C.

-

Uptake Termination: Stop the uptake by rapidly washing the cells with ice-cold KRH buffer.

-

Cell Lysis and Scintillation Counting: Lyse the cells and measure the amount of radiolabeled substrate taken up using a liquid scintillation counter.

-

Data Analysis: Determine the inhibitory potency of the compound by calculating the IC50 value.

Caption: Workflow for a neurotransmitter reuptake assay.

Part 5: Summary and Future Directions

This compound is a compound with limited direct biological data. However, based on the known activities of structurally related N-benzylmorpholine derivatives, it is a promising candidate for investigation as both a cytotoxic agent and a dual serotonin-norepinephrine reuptake inhibitor. The experimental workflows provided in this guide offer a starting point for researchers to explore these potential therapeutic applications. Further studies, including in vivo efficacy and safety assessments, would be necessary to fully characterize the pharmacological profile of this compound.

Part 6: References

-

PubChem. (n.d.). Morpholine, 4-benzyl-2-((2-ethoxybenzyl)oxy)-, hydrochloride. Retrieved from [Link]

-

PubChemLite. (n.d.). Morpholine, 4-benzyl-2-((2-ethoxybenzyl)oxy)-, hydrochloride (C20H25NO3). Retrieved from [Link]

-

PubChemLite. (n.d.). Morpholine, 4-benzyl-2-(benzyloxy)-, hydrochloride (C18H21NO2). Retrieved from [Link]

-

Google Patents. (n.d.). US7294623B2 - Benzyl morpholine derivatives. Retrieved from

-

PubChem. (n.d.). 4-Benzyl 2-methyl morpholine-2,4-dicarboxylate. Retrieved from [Link]

-

PMC - NIH. (n.d.). Synthesis and crystal structure of 4-benzyl-4-pentylmorpholin-4-ium chloride. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Convenient Synthesis and Evaluation of Biological Activity of Benzyl (2S)-2-[(R)-1-hydroxy-2-oxo-(1-phenethyl)prop-3-ylcarbamoyl]- 4-oxopiperidine- (or -4-oxopyrrolidine)-1-carboxylate as Novel Histone Deacetylase Inhibitors. Retrieved from [Link]_

-

Eureka | Patsnap. (n.d.). Preparation method of 4-ethylbenzyl chloride. Retrieved from [Link]

-

PMC - PubMed Central. (n.d.). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Retrieved from [Link]

-

PubChem. (n.d.). 2-(4-Morpholinyl)ethyl 1-phenylcyclohexanecarboxylate. Retrieved from [Link]

-

Google Patents. (n.d.). WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate. Retrieved from

-

ResearchGate. (n.d.). (PDF) Morpholines. Synthesis and Biological Activity. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and crystal structure of 4-benzyl-4-pentylmorpholin-4-ium chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. Buy Morpholine, 4-benzyl-2-((2-ethoxybenzyl)oxy)-, hydrochloride | 89220-85-9 [smolecule.com]

- 5. US7294623B2 - Benzyl morpholine derivatives - Google Patents [patents.google.com]

Unlocking the Therapeutic Potential of Ethyl 4-Benzyl-2-morpholinecarboxylate Hydrochloride: A Technical Guide to Target Identification and Validation

For Immediate Release

A Deep Dive into the Pharmacological Landscape of a Privileged Scaffold Derivative

This technical guide offers researchers, scientists, and drug development professionals an in-depth exploration of the potential therapeutic targets of Ethyl 4-Benzyl-2-morpholinecarboxylate Hydrochloride. By dissecting its structural components and drawing parallels with known bioactive molecules, this document provides a scientifically grounded framework for investigating its pharmacological applications, with a primary focus on the Central Nervous System (CNS) and oncology.

Introduction: The Promise of the Morpholine Scaffold

The morpholine ring is a well-established "privileged structure" in medicinal chemistry, prized for its favorable physicochemical properties that can enhance drug-like characteristics, including improved solubility and blood-brain barrier permeability.[1][2][3][4][5] Derivatives of morpholine have demonstrated a vast spectrum of pharmacological activities, underscoring the versatility of this heterocyclic motif in drug design.[6][7][8][9] this compound, a specific derivative, combines the morpholine core with an N-benzyl group and an ethyl carboxylate moiety at the 2-position, creating a unique chemical entity with significant therapeutic potential.

Deconstruction and Rationale for Target Selection

To hypothesize potential therapeutic targets, we can deconstruct the molecule into its key structural components: the N-benzylmorpholine core and the ethyl 2-carboxylate substituent.

2.1. The N-Benzylmorpholine Core: A Gateway to the CNS

The N-benzylmorpholine scaffold is a strong indicator of potential activity within the CNS. The N-benzyl group is a common feature in molecules that interact with key neurological targets.

-

Monoamine Transporters (DAT, NET, SERT): These transporters are crucial for regulating the levels of neurotransmitters like dopamine, norepinephrine, and serotonin in the synaptic cleft.[10] Dysregulation of these systems is implicated in a range of psychiatric and neurodegenerative disorders. Notably, N-benzyl derivatives of other CNS-active scaffolds, such as methylphenidate, have been shown to interact with the dopamine transporter (DAT).[8]

-

Monoamine Oxidases (MAO-A and MAO-B): These enzymes are responsible for the degradation of monoamine neurotransmitters. Inhibitors of MAO-A and MAO-B are used in the treatment of depression and Parkinson's disease, respectively. The N-benzyl group is a known pharmacophoric element in some MAO inhibitors.[2]

-

G-Protein Coupled Receptors (GPCRs): This vast family of receptors is involved in a multitude of physiological processes and represents a major class of drug targets.[11][12][13][14][15] Specifically, N-benzylphenethylamines have been identified as potent agonists for serotonin receptors, such as 5-HT2A and 5-HT2C, suggesting that the N-benzylmorpholine core could confer affinity for these or other GPCRs.[16]

2.2. The Morpholine Ring in Oncology

Beyond the CNS, morpholine derivatives have shown promise as anticancer agents. They have been found to modulate critical signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR pathway.[17] This suggests that this compound could also be investigated for its potential in oncology.

2.3. The Ethyl 2-Carboxylate Substituent: A Modulator of Activity

The ethyl carboxylate group at the 2-position of the morpholine ring is a less common feature in widely studied bioactive molecules. However, its presence is likely to significantly influence the compound's steric and electronic properties, which in turn will affect its binding affinity and selectivity for various targets. This ester moiety could participate in hydrogen bonding or other interactions within a target's binding pocket, or it could be a site for metabolic modification. Further investigation is required to fully elucidate its role.

Proposed Therapeutic Targets

Based on the structural analysis, the following are proposed as high-priority therapeutic targets for this compound:

| Target Class | Specific Examples | Rationale |

| Monoamine Transporters | Dopamine Transporter (DAT), Norepinephrine Transporter (NET), Serotonin Transporter (SERT) | The N-benzylmorpholine scaffold is present in compounds known to interact with these transporters. |

| Monoamine Oxidases | MAO-A, MAO-B | The N-benzyl group is a key feature in some MAO inhibitors. |

| GPCRs | 5-HT Receptor Subtypes (e.g., 5-HT2A, 5-HT2C), Adrenergic Receptors, Dopamine Receptors | N-benzylphenethylamines show high affinity for serotonin receptors. The overall structure may have affinity for various aminergic GPCRs. |

| Kinases | PI3K/Akt/mTOR Pathway Components | Morpholine derivatives have been shown to inhibit these key cancer-related signaling pathways. |

Experimental Workflow for Target Validation

A systematic approach is essential to validate the hypothesized therapeutic targets. The following workflow outlines a logical progression from initial screening to in-depth mechanistic studies.

Caption: A streamlined workflow for the identification and validation of therapeutic targets.

Detailed Experimental Protocols

5.1. Protocol: In Vitro Dopamine Transporter (DAT) Uptake Assay

Objective: To determine the inhibitory effect of this compound on dopamine uptake mediated by the human dopamine transporter.

Materials:

-

HEK293 cells stably expressing the human dopamine transporter (hDAT).

-

[³H]-Dopamine.

-

Assay buffer (e.g., Krebs-Ringer-HEPES buffer).

-

Test compound (this compound).

-

Positive control (e.g., GBR-12909).

-

Scintillation vials and scintillation fluid.

-

Liquid scintillation counter.

Procedure:

-

Cell Plating: Plate hDAT-expressing HEK293 cells in a 24-well plate at a suitable density and allow them to adhere overnight.

-

Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and make serial dilutions in assay buffer.

-

Pre-incubation: Wash the cells with assay buffer and then pre-incubate them with varying concentrations of the test compound or positive control for 15 minutes at room temperature.

-

Initiation of Uptake: Add [³H]-Dopamine to each well to initiate the uptake reaction. Incubate for 10 minutes at room temperature.

-

Termination of Uptake: Rapidly aspirate the assay medium and wash the cells three times with ice-cold assay buffer to terminate the uptake.

-

Cell Lysis: Lyse the cells with a lysis buffer (e.g., 1% SDS).

-

Scintillation Counting: Transfer the cell lysates to scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition of [³H]-Dopamine uptake for each concentration of the test compound and determine the IC50 value by non-linear regression analysis.

5.2. Protocol: In Vitro Monoamine Oxidase-A (MAO-A) Inhibition Assay

Objective: To assess the inhibitory activity of this compound against human MAO-A.

Materials:

-

Recombinant human MAO-A enzyme.

-

MAO-A substrate (e.g., kynuramine).

-

Assay buffer (e.g., potassium phosphate buffer).

-

Test compound.

-

Positive control (e.g., Clorgyline).

-

Fluorescence plate reader.

Procedure:

-

Enzyme and Compound Preparation: Prepare dilutions of the MAO-A enzyme and the test compound in assay buffer.

-

Incubation: In a 96-well plate, add the MAO-A enzyme, the test compound or positive control, and assay buffer. Incubate for 15 minutes at 37°C.

-

Reaction Initiation: Add the MAO-A substrate (kynuramine) to each well to start the enzymatic reaction.

-

Reaction Termination: After a 30-minute incubation at 37°C, terminate the reaction by adding a stop solution (e.g., NaOH).

-

Fluorescence Measurement: Measure the fluorescence of the product (4-hydroxyquinoline) at an excitation wavelength of ~310 nm and an emission wavelength of ~400 nm using a fluorescence plate reader.

-

Data Analysis: Calculate the percentage of MAO-A inhibition for each concentration of the test compound and determine the IC50 value.

Conclusion and Future Directions

This compound presents a compelling starting point for drug discovery efforts, particularly in the realms of CNS disorders and oncology. The structural motifs within the molecule provide a strong rationale for investigating its interaction with monoamine transporters, monoamine oxidases, and select GPCRs. The proposed experimental workflow offers a clear path for validating these hypotheses and elucidating the compound's mechanism of action. Future research should focus on a comprehensive screening against the proposed targets, followed by structure-activity relationship studies to optimize potency and selectivity. These endeavors will be crucial in unlocking the full therapeutic potential of this promising morpholine derivative.

References

Sources

- 1. Design, Synthesis, Pharmacological Activities, Structure–Activity Relationship, and In Silico Studies of Novel 5-Substituted-2-(morpholinoimino)-thiazolidin-4-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide Derivatives, Multi-Target Inhibitors of Monoamine Oxidase and Cholinesterase: Design, Synthesis, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ethyl morpholine-2-carboxylate | C7H13NO3 | CID 15651197 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. N-benzyl-N-phenethylmorpholine-4-carboxamide | C20H24N2O2 | CID 3743259 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Structure-activity relationships in the formation of amides from substituted N-benzylanilines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. e3s-conferences.org [e3s-conferences.org]

- 8. N-methyl amine-substituted fluoxetine derivatives: new dopamine transporter inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Compound 2-(morpholin-4-yl)ethyl 1-benzyl-2,3-dimethyl-1H-indole-5-carboxylate -... [chemdiv.com]

- 10. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of GPCR ligands for probing signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 12. How ligands illuminate GPCR molecular pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 13. escholarship.org [escholarship.org]

- 14. Trends in GPCR drug discovery: new agents, targets and indications - PMC [pmc.ncbi.nlm.nih.gov]

- 15. New paradigms in GPCR drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ethyl 4-Benzyl-2-morpholinecarboxylate Hydrochloride

Prepared by: Your Senior Application Scientist

This guide provides a comprehensive technical overview of Ethyl 4-Benzyl-2-morpholinecarboxylate Hydrochloride (CAS No. 135782-26-2), a key morpholine derivative with significant potential in synthetic and medicinal chemistry. This document is intended for researchers, scientists, and professionals in the field of drug development, offering insights into its synthesis, characterization, and potential applications.

Introduction and Significance

This compound is a heterocyclic compound featuring a morpholine core. The morpholine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs due to its favorable physicochemical properties, including metabolic stability and aqueous solubility.[1] The presence of the N-benzyl group and the ethyl ester functionality at the 2-position makes this molecule a versatile intermediate for the synthesis of more complex molecules, particularly as a building block for central nervous system (CNS) agents.[2] Its hydrochloride salt form is typically employed to enhance stability and solubility in aqueous media, which is advantageous for both chemical reactions and potential biological screening.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are crucial for understanding its behavior in various experimental settings.

| Property | Value | Source |

| CAS Number | 135782-26-2 | [3] |

| Molecular Formula | C₁₄H₂₀ClNO₃ | Calculated |

| Molecular Weight | 285.77 g/mol | |

| Appearance | Typically a white to off-white solid | General |

| Solubility | Soluble in water and polar organic solvents | Assumed |

| Storage Conditions | 2-8°C, inert atmosphere, keep in dark place | [4] |

Synthesis and Manufacturing

The synthesis of this compound is a multi-step process. The core of the synthesis involves the formation of the N-benzylated morpholine ester, followed by its conversion to the hydrochloride salt.

Synthetic Route Overview

A common and effective route to the free base, Ethyl 4-benzyl-2-morpholinecarboxylate, starts from 4-benzyl-morpholine-2-carbonitrile. This precursor undergoes an acid-catalyzed ethanolysis to yield the desired ethyl ester. The final step is the treatment with hydrochloric acid to afford the target hydrochloride salt.

Caption: Synthetic workflow for this compound.

Mechanism of Esterification

The conversion of the nitrile to the ester is a classic example of acid-catalyzed solvolysis. The mechanism proceeds as follows:

-

Protonation of the Nitrile: The nitrogen atom of the nitrile is protonated by the strong acid (H₂SO₄), which significantly increases the electrophilicity of the carbon atom.

-

Nucleophilic Attack: A molecule of ethanol acts as a nucleophile, attacking the activated carbon of the nitrile.

-

Tautomerization and Proton Transfer: A series of proton transfers and tautomerization steps lead to the formation of an imino-ether intermediate.

-

Hydrolysis: The imino-ether is then hydrolyzed by water (present in trace amounts or from the concentrated acid) to form a carboxylate intermediate and ammonia.

-

Esterification: The resulting carboxylic acid undergoes a Fischer esterification with the excess ethanol under acidic conditions to yield the final ethyl ester.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of the free base, adapted from literature procedures.[2]

Step 1: Synthesis of Ethyl 4-Benzyl-2-morpholinecarboxylate

-

Reactor Setup: To a stirred solution of 4-benzyl-morpholine-2-carbonitrile (113.0 g, 0.56 mol) in ethanol (1030 mL) in a suitable reaction vessel, add concentrated sulfuric acid (165 mL) in portions. Causality: The portion-wise addition is crucial to control the exothermic reaction and maintain a safe temperature.

-

Reaction: Heat the mixture under reflux for 66 hours. Causality: The prolonged heating is necessary to drive the slow hydrolysis of the nitrile and subsequent esterification to completion.

-

Work-up: Cool the solution and concentrate it in vacuo to approximately half its original volume.

-

Basification: Carefully basify the reaction mixture with an aqueous solution of potassium carbonate. Causality: This step neutralizes the excess sulfuric acid and deprotonates the morpholine nitrogen, making the product extractable into an organic solvent.

-

Extraction: Extract the product into diethyl ether.

-

Drying and Evaporation: Dry the organic phase over anhydrous magnesium sulfate, filter, and evaporate the solvent in vacuo to yield the product as an oil.

Step 2: Formation of the Hydrochloride Salt

-

Dissolution: Dissolve the crude Ethyl 4-Benzyl-2-morpholinecarboxylate oil in a minimal amount of a suitable anhydrous solvent (e.g., diethyl ether or isopropanol).

-

Acidification: To this solution, add a solution of anhydrous hydrogen chloride in the same solvent dropwise with stirring until precipitation is complete.

-

Isolation: Collect the resulting white solid by filtration, wash with a small amount of the anhydrous solvent, and dry under vacuum to yield this compound.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and quality of the synthesized compound.

Spectroscopic and Chromatographic Methods

| Technique | Expected Results |

| ¹H NMR Spectroscopy | The spectrum should show characteristic peaks for the ethyl group (a quartet and a triplet), the benzyl group (aromatic protons and a benzylic CH₂ singlet), and the morpholine ring protons. The chemical shifts will be influenced by the protonation of the nitrogen. |

| ¹³C NMR Spectroscopy | The spectrum will display distinct signals for the carbonyl carbon of the ester, the carbons of the ethyl group, the aromatic and benzylic carbons of the benzyl group, and the carbons of the morpholine ring. |

| Mass Spectrometry (MS) | The mass spectrum should show a molecular ion peak corresponding to the free base (C₁₄H₁₉NO₃), as the hydrochloride salt will typically dissociate in the ion source. |

| High-Performance Liquid Chromatography (HPLC) | HPLC analysis is crucial for determining the purity of the compound. A well-developed method should show a single major peak for the product with minimal impurities. |

| Fourier-Transform Infrared Spectroscopy (FTIR) | The FTIR spectrum should exhibit characteristic absorption bands for the C=O stretch of the ester, C-O stretches of the ether and ester, and N-H stretch from the protonated amine. |

Sample HPLC Protocol

This protocol is a starting point and may require optimization for specific equipment and purity requirements.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.

-

Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

Applications in Research and Drug Discovery

While specific biological activities for this compound are not extensively documented in publicly available literature, its structural motifs suggest several promising avenues for research.

Role as a Synthetic Intermediate

The primary application of this compound is as a versatile building block. The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides.[5] The N-benzyl group can be removed via hydrogenolysis, freeing the nitrogen for further functionalization.

Caption: Potential applications derived from the core structure.

Potential Biological Activity

Morpholine-containing compounds have demonstrated a wide range of biological activities.[1] For instance, derivatives have been investigated as:

-

Anticancer Agents: The morpholine ring is present in the kinase inhibitor Gefitinib.

-

Antimicrobial Agents: The antibiotic Linezolid contains a morpholine moiety.

-

CNS-active Drugs: The structure is found in CNS stimulants and antidepressants.

Given that piperidine derivatives, which are structurally related to morpholines, are widely used in the synthesis of drugs for pain relief and antipsychotics, it is plausible that derivatives of Ethyl 4-Benzyl-2-morpholinecarboxylate could be explored for similar therapeutic targets.[6]

Conclusion

This compound is a valuable synthetic intermediate with significant potential for the development of novel pharmaceuticals, particularly in the area of CNS disorders. Its synthesis is well-established, and its versatile functional groups allow for a wide range of chemical modifications. This guide provides a solid technical foundation for researchers looking to utilize this compound in their synthetic and medicinal chemistry programs.

References

-

Fisher Scientific : 4-Benzyl-2-morpholinecarboxylic acid hydrochloride, 97%, Thermo Scientific. [Link]

-

Patsnap : Preparation method of 4-ethylbenzyl chloride. [Link]

-

ChemBuyersGuide.com, Inc. : Atomax Chemicals Co., Ltd. [Link]

-

ChemBuyersGuide.com, Inc. : BLD Pharmatech Co., Limited. [Link]

-

PubChem : 4-Benzyl 2-methyl morpholine-2,4-dicarboxylate. [Link]

-

American Elements : Ethyl morpholine-2-carboxylate | CAS 135782-25-1. [Link]

-

NIH : Synthesis and crystal structure of 4-benzyl-4-pentylmorpholin-4-ium chloride. [Link]

-

ResearchGate : Convenient Synthesis and Evaluation of Biological Activity of Benzyl (2S)-2-[(R)-1-hydroxy-2-oxo-(1-phenethyl)prop-3-ylcarbamoyl]- 4-oxopiperidine- (or -4-oxopyrrolidine)-1-carboxylate as Novel Histone Deacetylase Inhibitors. [Link]

-

MDPI : Ethyl (E)-(3-(4-((4-bromobenzyl)oxy)phenyl)acryloyl)glycinate. [Link]

-

PubMed Central : Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. [Link]

-

PubChem : 4-Benzylmorpholine. [Link]

-

ResearchGate : Morpholines. Synthesis and Biological Activity. [Link]

-

MDPI : Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxylate Polymorphic Forms. [Link]

- Google Patents: Benzyl morpholine deriv

Sources

A Comprehensive Technical Guide to the Solubility and Stability of Ethyl 4-Benzyl-2-morpholinecarboxylate Hydrochloride

Introduction

Ethyl 4-Benzyl-2-morpholinecarboxylate Hydrochloride is a key intermediate in the synthesis of various pharmaceutical agents. Its physicochemical properties, particularly solubility and stability, are critical determinants of its suitability for downstream applications, including reaction kinetics, purification, and formulation. This in-depth technical guide provides a comprehensive overview of the theoretical and practical aspects of the solubility and stability of this compound, designed for researchers, scientists, and drug development professionals. We will delve into the anticipated physicochemical behavior based on its molecular structure and provide detailed, field-proven protocols for its empirical determination.

I. Physicochemical Properties Overview

To understand the solubility and stability of this compound, it is essential to first consider its structural features. The molecule incorporates a morpholine ring, an ethyl ester, a benzyl group, and a hydrochloride salt. Each of these moieties contributes to its overall physicochemical profile.

| Feature | Predicted Physicochemical Influence |

| Morpholine Ring | A saturated heterocycle that is generally stable. Its nitrogen atom is basic and is protonated to form the hydrochloride salt. |

| Ethyl Ester | Susceptible to hydrolysis, especially under acidic or basic conditions, which represents a primary degradation pathway. |

| Benzyl Group | The benzyl group may be prone to oxidation and photodegradation. |

| Hydrochloride Salt | The salt form is expected to enhance aqueous solubility compared to the free base, particularly in acidic to neutral pH ranges. |

II. Solubility Profile: A Multifaceted Approach

The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical parameter that influences its bioavailability and processability. For this compound, its solubility is expected to be significantly influenced by the pH of the medium due to the presence of the ionizable amine.

A. Theoretical Framework: pH-Dependent Solubility

As a hydrochloride salt of a tertiary amine, the solubility of this compound in aqueous media is governed by the equilibrium between its ionized and non-ionized forms. In acidic to neutral solutions, the compound will exist predominantly in its protonated, more soluble form. As the pH increases and surpasses the pKa of the morpholine nitrogen, the compound will convert to its free base, which is anticipated to be less soluble, potentially leading to precipitation.

Furthermore, at very low pH, the solubility might be influenced by the common ion effect, where an excess of chloride ions from the acidic medium can suppress the dissolution of the hydrochloride salt.

B. Experimental Determination of Solubility

To empirically determine the solubility profile, two key methodologies are recommended: kinetic and thermodynamic solubility assays.

1. Kinetic Solubility Assay

This high-throughput method provides a rapid assessment of solubility under non-equilibrium conditions and is particularly useful in early-stage development.[1][2][3]

Experimental Protocol:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO.

-

Addition of Aqueous Buffer: To each well, add a specific aqueous buffer (e.g., pH 1.2, 4.5, 6.8, 7.4, and 9.0) to achieve a final DMSO concentration of less than 1%.

-

Incubation: Shake the plate at room temperature for 2 hours.[4]

-

Precipitation Detection: Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering. The lowest concentration at which precipitation is observed is reported as the kinetic solubility.

2. Thermodynamic Solubility Assay (Shake-Flask Method)

This method determines the equilibrium solubility, providing a more accurate measure of the true solubility of the compound.[1][2]

Experimental Protocol:

-

Sample Preparation: Add an excess amount of solid this compound to vials containing various aqueous buffers (pH 1.2 to 10.0).

-

Equilibration: Shake the vials at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.[2][4]

-

Phase Separation: Centrifuge or filter the samples to separate the undissolved solid.

-

Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography with Mass Spectrometry (LC-MS).[2]

Diagram of the Solubility Determination Workflow:

Caption: Workflow for Kinetic and Thermodynamic Solubility Assays.

III. Stability Profile and Degradation Pathways

Understanding the stability of this compound is crucial for defining its shelf-life, storage conditions, and potential degradation products. Forced degradation studies are instrumental in identifying the intrinsic stability of the molecule and developing stability-indicating analytical methods.[5][6][7][8]

A. Predicted Degradation Pathways

Based on the chemical structure, the following degradation pathways are anticipated:

-

Hydrolysis: The ethyl ester linkage is susceptible to both acid and base-catalyzed hydrolysis, yielding 4-benzyl-morpholine-2-carboxylic acid and ethanol.[9][10] This is often the most significant degradation pathway for esters in aqueous solutions.

-

Oxidation: The benzylic position and the morpholine ring nitrogen could be susceptible to oxidation, potentially leading to the formation of various oxidative degradation products.

-

Photodegradation: Compounds containing a benzyl group can be sensitive to light, which may induce photo-oxidative degradation.[11][12][13][14]

B. Forced Degradation Studies Protocol

Forced degradation studies should be conducted in accordance with ICH Q1A(R2) guidelines.[15][16][17][18]

Experimental Protocol:

-

Sample Preparation: Prepare solutions of this compound in appropriate solvents.

-

Stress Conditions: Subject the samples to the following stress conditions:

-

Acidic Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

-

Basic Hydrolysis: 0.1 M NaOH at 60 °C for 2 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Store the solid compound at 80 °C for 48 hours.

-

Photostability: Expose the solid compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

-

Sample Analysis: At appropriate time points, withdraw samples and quench the degradation process if necessary (e.g., neutralize acidic/basic solutions).

-

Analytical Method: Analyze the stressed samples using a stability-indicating HPLC method, capable of separating the parent compound from its degradation products. A reversed-phase C18 column with a gradient elution of a buffered mobile phase and an organic modifier is a suitable starting point.[19] Detection can be performed using a photodiode array (PDA) detector to assess peak purity and a mass spectrometer (MS) to identify the mass of the degradation products.

Diagram of the Forced Degradation Study Workflow:

Caption: Workflow for Forced Degradation Studies.

IV. Analytical Methodologies

The development of robust analytical methods is paramount for the accurate assessment of solubility and stability.

A. High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is the cornerstone of stability analysis.

-

Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is generally a good starting point for nitrogen-containing heterocyclic compounds.[20][21][22]

-

Mobile Phase: A gradient elution with a buffered aqueous phase (e.g., 20 mM phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol) is recommended to achieve good separation of the parent compound and its polar and non-polar degradants.

-

Detection: A PDA detector allows for the assessment of peak purity, while a mass spectrometer provides structural information for the identification of unknown degradation products.

B. Data Interpretation

-

Solubility: The solubility is reported in units such as mg/mL or µg/mL. For pH-dependent solubility, a plot of solubility versus pH is generated.

-

Stability: The stability is assessed by the percentage of the parent compound remaining and the percentage of total degradation products formed under each stress condition. The degradation pathways are elucidated by identifying the structure of the major degradation products.

V. Conclusion

References

-

Creative Biolabs. (n.d.). Solubility Assessment Service. Retrieved from [Link]

-

BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

-

Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. (n.d.). ResearchGate. Retrieved from [Link]

-

pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. (1985). PubMed. Retrieved from [Link]

-

Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. (2022). MDPI. Retrieved from [Link]

-

KINETIC STUDY: ALKALINE HYDROLYSIS OF ESTERS. (2018). ResearchGate. Retrieved from [Link]

-

ICH. (2003). Q1A(R2) Guideline. Retrieved from [Link]

-

Photooxidation of Benzyl Alcohols and Photodegradation of Cationic Dyes by Fe3O4@Sulfur/Reduced Graphene Oxide as Catalyst. (2024). ResearchGate. Retrieved from [Link]

-

Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). American Pharmaceutical Review. Retrieved from [Link]

-

Representative morpholine ring formation. Reagents and conditions. (n.d.). ResearchGate. Retrieved from [Link]

-

Study of pH-dependent drugs solubility in water. (2025). ResearchGate. Retrieved from [Link]

-

Selective Photocatalytic Oxidation of Benzyl Alcohol to Benzaldehyde or C–C Coupled Products by Visible-Light-Absorbing Quantum Dots. (2018). ACS Publications. Retrieved from [Link]

-

Kinetics of alkaline hydrolysis of synthetic organic esters. (n.d.). ChemRxiv. Retrieved from [Link]

-

Solubility of Organic Compounds. (2023). University of Calgary. Retrieved from [Link]

-

Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. (2020). National Institutes of Health. Retrieved from [Link]

-

ICH Q1A (R2) Stability testing of new drug substances and drug products. (2003). European Medicines Agency. Retrieved from [Link]

-

An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. (2024). ACS Omega. Retrieved from [Link]

-

Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. (2020). Chemistry Europe. Retrieved from [Link]

-

ICH Q1 guideline on stability testing of drug substances and drug products. (2025). European Medicines Agency. Retrieved from [Link]

-

Photooxidation of benzyl alcohols and photodegradation of cationic dyes by Fe3O4@sulfur/reduced graphene oxide as catalyst. (2021). RSC Publishing. Retrieved from [Link]

-

Hydrolysis of Esters. (2022). Chemistry LibreTexts. Retrieved from [Link]

-

Amine hydrochloride salts : a problem in polyurethane synthesis. (2007). University of Glasgow. Retrieved from [Link]

-

Photo-oxidation of benzyl alcohol under natural weathering conditions. (2025). ResearchGate. Retrieved from [Link]

-

Q1 Stability Testing of Drug Substances and Drug Products. (2025). FDA. Retrieved from [Link]

-

Isolation (Recovery) of amines. (n.d.). University of Alberta. Retrieved from [Link]

-

Hydrolysis of esters. (n.d.). Chemguide. Retrieved from [Link]

-

Development of forced degradation and stability indicating studies of drugs—A review. (2012). National Institutes of Health. Retrieved from [Link]

-

Synthesis, Characterization and Antioxidant Activity of Morpholine Mannich Base Derivatives. (2017). Impactfactor. Retrieved from [Link]

-

The solubility of inorganic salts in organic solvents? (2018). ResearchGate. Retrieved from [Link]

-

The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. (2025). ResearchGate. Retrieved from [Link]

-

Forced Degradation Studies for Biopharmaceuticals. (2016). Pharmaceutical Technology. Retrieved from [Link]

-

Photocatalytic degradation of an organic pollutant, benzyl alcohol using an enhanced solar photo-fenton process. (2025). ResearchGate. Retrieved from [Link]

-

Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. (2016). ResearchGate. Retrieved from [Link]

-

Quality Guidelines. (n.d.). ICH. Retrieved from [Link]

-

Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. (2022). MDPI. Retrieved from [Link]

-

Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. (2023). ACS Publications. Retrieved from [Link]

-

Click-to-Release Reactions for Tertiary Amines and Pyridines. (2026). ACS Publications. Retrieved from [Link]

-

Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC. (n.d.). EPA. Retrieved from [Link]

-

Solubilities of Salts in Mixed Solvents. (n.d.). Federal University of Rio Grande do Norte. Retrieved from [Link]

-

Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023). American Journal of Chemistry. Retrieved from [Link]

-

Solubility of Electrolytes in Organic Solvents: Solvent-Specific Effects and Ion-Specific Effects. (2022). ACS Figshare. Retrieved from [Link]

-

Forced Degradation Studies. (2016). MedCrave online. Retrieved from [Link]

Sources

- 1. creative-biolabs.com [creative-biolabs.com]

- 2. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 3. asianpubs.org [asianpubs.org]

- 4. enamine.net [enamine.net]

- 5. biopharminternational.com [biopharminternational.com]

- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. researchgate.net [researchgate.net]

- 12. Photooxidation of benzyl alcohols and photodegradation of cationic dyes by Fe3O4@sulfur/reduced graphene oxide as catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. database.ich.org [database.ich.org]

- 16. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 17. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 18. ICH Official web site : ICH [ich.org]

- 19. chemrxiv.org [chemrxiv.org]

- 20. mdpi.com [mdpi.com]

- 21. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

Methodological & Application

Application Note & Protocol: A Comprehensive Guide to the Synthesis of Ethyl 4-Benzyl-2-morpholinecarboxylate Hydrochloride

Abstract & Introduction

Ethyl 4-Benzyl-2-morpholinecarboxylate Hydrochloride is a valuable substituted morpholine derivative, a class of heterocyclic compounds frequently utilized as key building blocks in medicinal chemistry and drug discovery. The morpholine scaffold is a privileged structure found in numerous approved drugs, prized for its favorable physicochemical properties, including metabolic stability and aqueous solubility. This document provides a detailed, field-proven protocol for the synthesis of this compound, starting from the readily accessible precursor, 4-benzyl-morpholine-2-carbonitrile.

The narrative explains the causality behind experimental choices, from reaction mechanism to workup and purification strategies. It is designed to equip researchers, scientists, and drug development professionals with a robust and reproducible methodology, ensuring high yield and purity of the target compound.

Scientific Rationale & Synthetic Strategy

The chosen synthetic pathway focuses on a highly efficient, one-pot conversion of a nitrile to an ethyl ester, followed by salt formation. This strategy is predicated on a classic acid-catalyzed reaction that combines two transformations: the hydrolysis of a nitrile to a carboxylic acid and the subsequent Fischer esterification.

2.1 Core Transformation: Acid-Catalyzed Ethanolysis of a Nitrile

The synthesis hinges on the reaction of 4-benzyl-morpholine-2-carbonitrile with concentrated sulfuric acid in ethanol.[1] This well-established method is advantageous for several reasons:

-

Dual-Role Catalyst: Concentrated sulfuric acid acts as the catalyst for both the initial hydrolysis of the nitrile to a carboximidic acid intermediate and the final esterification step.

-

Dehydrating Agent: Sulfuric acid sequesters the water produced during esterification, driving the reaction equilibrium towards the product, in accordance with Le Châtelier's principle.

-

One-Pot Efficiency: Combining the hydrolysis and esterification into a single operation simplifies the workflow, reduces handling losses, and improves overall process efficiency.

2.2 Final Step: Hydrochloride Salt Formation

The morpholine nitrogen in the synthesized ester is basic. Conversion to the hydrochloride salt is a critical final step for several practical reasons:

-

Enhanced Stability: Salts are generally more chemically stable and have a longer shelf life than their free-base counterparts.

-

Improved Handling: The hydrochloride salt is typically a crystalline solid, which is easier to handle, weigh, and store compared to the often-oily free base.[2]

-

Increased Solubility: The salt form often exhibits improved solubility in aqueous or protic solvents, which can be beneficial for subsequent biological assays or reactions.

The overall synthetic transformation is depicted below.

Caption: High-level overview of the synthetic pathway.

Detailed Experimental Protocols

This section provides a step-by-step methodology for the synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

3.1 Materials & Reagents

| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Grade | Supplier Example |

| 4-Benzyl-morpholine-2-carbonitrile | 90435-90-8 | 202.26 | ≥97% | Various |

| Ethanol (Absolute) | 64-17-5 | 46.07 | Anhydrous, ≥99.5% | Standard |

| Sulfuric Acid | 7664-93-9 | 98.08 | Concentrated, 98% | Standard |

| Diethyl Ether | 60-29-7 | 74.12 | Anhydrous | Standard |

| Potassium Carbonate | 584-08-7 | 138.21 | Anhydrous | Standard |

| Magnesium Sulfate | 7487-88-9 | 120.37 | Anhydrous | Standard |

| Hydrochloric Acid Solution | 7647-01-0 | 36.46 | e.g., 2M in Et₂O | Standard |

3.2 Protocol 1: Synthesis of Ethyl 4-Benzyl-2-morpholinecarboxylate (Free Base)

This protocol is adapted from established literature procedures.[1]

-

Reaction Setup:

-

To a 2 L round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-benzyl-morpholine-2-carbonitrile (113.0 g, 0.56 mol).

-

Add absolute ethanol (1030 mL) to the flask and stir until the starting material is fully dissolved.

-

-

Acid Addition (Caution: Exothermic):

-

Carefully and in portions, add concentrated sulfuric acid (165 mL) to the stirred solution. A significant exotherm will be observed; the internal temperature may rise to approximately 65°C.[1] Use an ice bath to control the temperature if necessary.

-

-

Reaction Execution:

-

Once the addition is complete, heat the reaction mixture to reflux using a heating mantle.

-

Maintain the reflux for 66 hours to ensure complete conversion.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC) if desired.

-

-

Workup and Isolation:

-

After 66 hours, allow the solution to cool to room temperature.

-

Concentrate the solution to approximately half its original volume using a rotary evaporator.

-

Transfer the concentrated solution to a large beaker or flask and cool it in an ice bath.

-

Slowly and carefully basify the solution by adding a saturated aqueous solution of potassium carbonate. Caution: Vigorous frothing and gas evolution (CO₂) will occur. Continue adding the base until the pH is >9.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 500 mL).

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter off the drying agent and evaporate the solvent in vacuo to yield the crude product as an oil.[1] Further evacuation under high vacuum is recommended to remove residual solvent. A typical yield is around 87%.[1]

-

3.3 Protocol 2: Preparation of this compound

-

Dissolution:

-

Dissolve the crude oil obtained from Protocol 1 in anhydrous diethyl ether or ethyl acetate (approx. 5-10 mL per gram of product).

-

-

Precipitation:

-

While stirring the solution, slowly add a 2M solution of HCl in diethyl ether dropwise.

-

A white precipitate of the hydrochloride salt will form immediately.

-

Continue adding the HCl solution until no further precipitation is observed.

-

-

Isolation and Drying:

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove any unreacted free base or impurities.

-

Dry the product under high vacuum to obtain this compound as a white to off-white solid.

-

Workflow and Troubleshooting

A logical workflow is essential for successful synthesis. The following diagram outlines the key stages and decision points.

Caption: Step-by-step experimental workflow diagram.

Troubleshooting Guide

| Issue | Probable Cause | Recommended Solution |

| Low Yield of Free Base | Incomplete reaction. | Ensure the full 66-hour reflux time is observed. Confirm the quality of the sulfuric acid, as it also acts as a dehydrating agent. |

| Inefficient extraction. | Ensure the aqueous layer is thoroughly basic (pH >9) before extraction. Perform at least three extractions with the specified solvent volume. | |

| Product is a Persistent Oil | Residual solvent or impurities. | Dry the product under high vacuum for an extended period. If it remains an oil, purification by silica gel column chromatography may be required.[2] |

| Incomplete Salt Precipitation | Insufficient HCl added. | Add more HCl solution. Test the supernatant with a drop of HCl solution to see if more precipitate forms. |

| Water present in the solvent. | Ensure anhydrous solvents are used for the salt formation step, as the hydrochloride salt may have some solubility in water. |

Conclusion

This application note provides a comprehensive and reliable protocol for the synthesis of this compound. By detailing the scientific rationale behind the chosen methodology and providing clear, step-by-step instructions, this guide serves as an essential resource for chemists in the pharmaceutical and fine chemical industries. The described process is scalable and optimized for high yield and purity, delivering a key synthetic intermediate for advanced research and development projects.

References

Sources

Application Notes and Protocols for the Purification of Ethyl 4-Benzyl-2-morpholinecarboxylate Hydrochloride

Abstract